molecular formula C12H10F3N3OS B5673424 3,4-dimethyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide

3,4-dimethyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No. B5673424
M. Wt: 301.29 g/mol
InChI Key: ZKSXSGLMIKXMNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound belongs to a class of chemicals that incorporate thiadiazole and benzamide moieties. These functional groups are recognized for their significant biological activities and have been explored in various scientific studies for their potential applications in medicine and materials science.

Synthesis Analysis

The synthesis of derivatives similar to the compound often involves microwave-assisted facile synthesis techniques. For instance, Tiwari et al. (2017) describe the synthesis of Schiff's bases containing thiadiazole scaffolds and benzamide groups, highlighting a solvent-free method under microwave irradiation for efficient synthesis (Tiwari et al., 2017). Such methods are advantageous for their speed and environmental friendliness.

Molecular Structure Analysis

The molecular structure of similar compounds has been determined using spectral analysis and X-ray diffraction studies. Sharma et al. (2016) provided insights into the crystal structure of a related compound, emphasizing the importance of N–H⋯S, C–H⋯O, and N–H⋯O hydrogen bonds in stabilizing the crystal structure, along with π···π interactions between rings (Sharma et al., 2016).

Chemical Reactions and Properties

The reactivity and chemical properties of these compounds can be diverse, depending on the functional groups attached to the thiadiazole and benzamide portions. Compounds with thiadiazole and benzamide structures are known to participate in various chemical reactions, leading to a wide range of biological activities. For example, Mohamed et al. (2020) explored the reactivity of the cyanomethylene functionality in thiadiazole compounds to construct new heterocycles, which demonstrated significant insecticidal activity (Mohamed et al., 2020).

properties

IUPAC Name

3,4-dimethyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3N3OS/c1-6-3-4-8(5-7(6)2)9(19)16-11-18-17-10(20-11)12(13,14)15/h3-5H,1-2H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKSXSGLMIKXMNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dimethyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.